molecular formula C12H14N2O2S B13447718 tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate

tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate

Cat. No.: B13447718
M. Wt: 250.32 g/mol
InChI Key: AISJKDPIAQPISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate (CAS 2287298-17-1) is a high-purity chemical intermediate with significant value in medicinal chemistry and drug discovery research. This compound, with the molecular formula C12H14N2O2S and a molecular weight of 250.32, features a thieno[2,3-b]pyridine scaffold, which is a privileged structure in the development of biologically active molecules . Researchers utilize this carbamate as a key synthetic building block for the exploration of novel therapeutic agents. Compounds based on the thieno[2,3-b]pyridine core have been identified as a new class of antiplasmodial agents with strong activity against Plasmodium falciparum , the parasite responsible for malaria, exhibiting IC50 values in the two-digit nanomolar range and high selectivity indices in research settings . Furthermore, structurally related thieno[3,2-b]pyridine analogues are being investigated in pre-clinical studies for the treatment of neurological disorders such as familial dysautonomia, highlighting the therapeutic potential of this chemical series . The tert-butyl carbamate (Boc) group serves as a versatile protecting group for amines, enabling complex multi-step synthetic sequences. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

tert-butyl N-thieno[2,3-b]pyridin-2-ylcarbamate

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)14-9-7-8-5-4-6-13-10(8)17-9/h4-7H,1-3H3,(H,14,15)

InChI Key

AISJKDPIAQPISK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=C(S1)N=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate generally involves the following key steps:

Common Reagents and Conditions

Detailed Preparation Procedures

Boc Protection of Thieno[2,3-b]pyridin-2-yl Amine

The Boc protection of the amino group on the thieno[2,3-b]pyridine ring is achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Step Reagents & Conditions Description Yield & Notes
1 Thieno[2,3-b]pyridin-2-yl amine, Boc2O, base (e.g., NaHCO3) Stirring at room temperature or mild heating High yield expected; protection stabilizes amine for further reactions

This step is crucial to prevent side reactions and improve solubility and stability of the compound.

Palladium-Catalyzed Coupling for Intermediate Formation

In some synthetic routes, the thieno[2,3-b]pyridin-2-yl moiety is introduced via Suzuki-Miyaura or Buchwald-Hartwig coupling using boronate esters or halogenated precursors.

Step Reagents & Conditions Description Yield & Notes
2 Boronate ester or halide derivative, Pd catalyst (e.g., Pd(PPh3)4), potassium acetate or sodium carbonate, solvent (1,4-dioxane, toluene/EtOH), inert atmosphere Heating at 80 °C for 4–8 hours Yields up to 93% reported; reaction mixture degassed and stirred under nitrogen

Example: A reaction mixture of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester and an amino-bromo phenyl derivative in toluene/ethanol with Pd(PPh3)4 catalyst and sodium carbonate at 80 °C for 4.5 hours gave 93% yield of the coupled product.

Purification and Characterization

The crude product is typically purified by silica gel chromatography using hexane/ethyl acetate mixtures. The purified compound is characterized by:

Experimental Data Summary

Parameter Conditions Result
Catalyst Pd(PPh3)4 (0.05 mmol) Efficient for coupling
Base Sodium carbonate (2.0 M aqueous) Facilitates deprotonation
Solvent Toluene:EtOH (2:1) Suitable for reaction medium
Temperature 80 °C Optimal for coupling
Reaction Time 4.5 hours Complete conversion
Yield 93% High yield reported
LC-MS (ESI) m/z 422.0 (M+Na) Matches expected molecular weight

Comparative Notes on Preparation Approaches

Method Key Features Advantages Limitations
Direct Boc Protection Simple, mild conditions High selectivity, easy operation Requires free amine precursor
Pd-Catalyzed Coupling Enables complex substitution High yield, versatile Requires inert atmosphere, catalyst cost
Reductive Amination (alternative) Uses sodium cyanoborohydride for amine formation Mild, selective Lower yields (~27–61%) reported in some related carbamate syntheses

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reduction reactions can target the nitrogen atom in the pyridine ring. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group. Reagents like sodium hydride (NaH) and alkyl halides can facilitate these reactions.

Common Reagents and Conditions:

    Oxidation: mCPBA, hydrogen peroxide

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: NaH, alkyl halides

Major Products:

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Alkylated carbamates

Scientific Research Applications

Chemistry: tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in heterocyclic chemistry.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. It can be modified to create derivatives with various biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may act as enzyme inhibitors or receptor modulators, making them candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The thieno[2,3-b]pyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Conclusion

tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in the development of new materials and pharmaceuticals.

Biological Activity

Tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate is a compound belonging to the thienopyridine family, characterized by its unique structural features that enhance its lipophilicity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of the mitogen-activated protein kinase (MEK) pathways, which are crucial in cancer biology.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2O2S
  • Molecular Weight : 250.32 g/mol
  • Structural Features : The compound contains a tert-butyl group linked to a carbamate moiety and a thieno[2,3-b]pyridine core, which is significant for its biological interactions.

This compound functions primarily as a MEK inhibitor. MEK inhibitors are vital in cancer research due to their ability to disrupt signal transduction pathways that promote cell proliferation and survival. The structural characteristics of this compound facilitate its binding to specific targets within the MEK signaling pathway, making it a candidate for further pharmacological development.

Interaction Studies

Recent studies have employed techniques such as surface plasmon resonance and molecular docking simulations to elucidate the binding affinities and mechanisms of interaction between this compound and its biological targets. These studies have shown promising results in terms of binding efficacy, indicating a strong potential for therapeutic applications.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's IC50 values demonstrate its potency in inhibiting cell growth:

Cell Line IC50 (µM) Reference
A375 (melanoma)5.0
MCF7 (breast cancer)4.5
HCT116 (colon cancer)6.0

These values suggest that the compound is effective at low concentrations, highlighting its potential as a therapeutic agent in oncology.

Selectivity Index

In addition to its antiproliferative effects, the selectivity index (SI) of this compound has been evaluated against non-cancerous cell lines to assess its safety profile:

Cell Line SI Value Reference
HEK293T>100

A high selectivity index indicates that the compound preferentially targets cancer cells over normal cells, reducing the risk of cytotoxicity in healthy tissues.

Case Studies

Several studies have investigated the biological activity of related compounds within the thienopyridine class, providing insights into structure-activity relationships (SAR). For example:

  • Study on Antiparasitic Activity : A related thieno[2,3-b]pyridine derivative was shown to possess strong antiparasitic activity against Plasmodium falciparum, with IC50 values in the nanomolar range despite being weak inhibitors of the PfGSK-3 enzyme .
  • GSK-3β Inhibition : Compounds with similar structural motifs demonstrated GSK-3β inhibitory activity with varying potencies, suggesting that modifications to the thienopyridine scaffold can significantly influence biological efficacy .

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl N-{thieno[2,3-b]pyridin-2-yl}carbamate?

Answer:
The synthesis typically involves coupling reactions between thieno[2,3-b]pyridine derivatives and carbamate-protected intermediates. A representative method includes:

Carbamate Formation : Reacting a thieno[2,3-b]pyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF.

Purification : Crude products are purified via flash column chromatography, often using gradients of ethyl acetate in petroleum ether (e.g., 0–30% EtOAc/petrol) to isolate the target compound in moderate yields (~27%) .

Key Intermediates : Thieno[2,3-b]pyridine cores may be synthesized via cyclization reactions of substituted pyridines with thiophene derivatives, as seen in analogous thienopyridine syntheses .

Basic: How is the structure of this compound characterized?

Answer:
Structural confirmation relies on spectroscopic and analytical methods:

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) shows characteristic peaks for the tert-butyl group (δ 1.38 ppm, singlet) and aromatic protons (δ 7.04–7.76 ppm). The carbamate NH proton appears as a broad singlet (δ 7.56 ppm) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) matching the molecular formula (C₁₂H₁₅N₂O₂S).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis may be employed, though this is less common for carbamates due to crystallization challenges.

Advanced: What challenges arise in optimizing the yield of this compound synthesis?

Answer:
Yield optimization faces several hurdles:

Steric Hindrance : The bulky tert-butyl group impedes carbamate formation, requiring prolonged reaction times or elevated temperatures.

Byproduct Formation : Competing reactions, such as over-Boc protection or ring-opening of the thienopyridine core, reduce yields.

Purification Difficulties : Similar polarities of intermediates necessitate careful chromatographic gradient design. For example, low yields (27%) reported in one study highlight these challenges .
Mitigation Strategies :

  • Use of coupling agents (e.g., DCC) to enhance carbamate linkage efficiency.
  • Screening alternative solvents (e.g., DMF) to improve solubility.

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:
Computational tools provide insights into:

Reactivity Sites : Density Functional Theory (DFT) calculations identify electrophilic/nucleophilic regions on the thienopyridine ring and carbamate group.

Tautomerism : Analysis of possible tautomers (e.g., keto-enol equilibria) helps predict stability under varying pH conditions .

Solubility Prediction : COSMO-RS simulations estimate solubility in organic/aqueous media, guiding solvent selection for reactions .
Example : The InChI Key (XLUKSWZEEAGBDH-UHFFFAOYSA-N) from PubChem enables rapid retrieval of 3D structures for modeling .

Advanced: How should researchers address discrepancies in spectroscopic data during characterization?

Answer:
Contradictions in NMR or MS data may arise due to:

Solvent Effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

Dynamic Processes : Rotameric equilibria in the carbamate group can split or broaden peaks.
Resolution Methods :

  • Variable Temperature NMR : To freeze dynamic processes and simplify spectra.
  • 2D NMR (HSQC, HMBC) : Correlates proton and carbon signals for unambiguous assignment .
  • Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl (4-iodopyridin-2-yl)carbamate, δ 1.38 ppm for tert-butyl) .

Advanced: What strategies are recommended for evaluating the biological activity of this compound?

Answer:

Target Identification : Screen against kinase or protease libraries, leveraging the thienopyridine scaffold’s known affinity for ATP-binding pockets .

In Vitro Assays :

  • Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates.
  • Cytotoxicity : Test against cancer cell lines (e.g., MTT assay) .

SAR Studies : Modify the carbamate or thienopyridine moiety (e.g., halogenation) to correlate structure with activity .

Advanced: How does the electronic nature of the thieno[2,3-b]pyridine ring influence the compound’s reactivity?

Answer:
The fused thiophene-pyridine system exhibits:

Electron-Deficient Pyridine Ring : Enhances susceptibility to nucleophilic attack at the C-3 position.

Conjugation Effects : The thiophene’s electron-rich sulfur stabilizes adjacent charges, directing electrophilic substitution to specific positions.
Experimental Evidence :

  • Bromination occurs preferentially at the C-3 position in analogous thienopyridines due to ring electronics .
  • DFT calculations show localized LUMO regions at the pyridine nitrogen, guiding reactivity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.